molecular formula C21H27D3O2 B162103 (-)-delta-9-Thc (D3) CAS No. 81586-39-2

(-)-delta-9-Thc (D3)

Cat. No. B162103
CAS RN: 81586-39-2
M. Wt: 317.5 g/mol
InChI Key: CYQFCXCEBYINGO-MVOYJBSWSA-N
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Description

Cholecalciferol, also known as Vitamin D3, is a form of Vitamin D used in the treatment of specific medical conditions such as refractory rickets, hypoparathyroidism, and familial hypophosphatemia, as well as osteoporosis and chronic kidney disease . It is synthesized in the skin by a photochemical conversion of provitamin D3 .


Synthesis Analysis

Vitamin D3 is synthesized in the skin upon UVB exposure. The UVB exposure of provitamin D3 (7-dehydrocholesterol) in the skin breaks the B-ring to form previtamin D3, which undergoes thermally induced rearrangement to vitamin D3 . A study also showed that a modified high-performance liquid chromatography (HPLC) autosampler was used for the photo-high-p,T flow synthesis of vitamin D3 .


Molecular Structure Analysis

Vitamin D3 is a secosteroid generated in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation . The major natural source of vitamin D is synthesis of cholecalciferol in the lower layers of the epidermis of the skin, through a photochemical reaction with Ultraviolet B (UV-B) radiation from sun exposure or UV-B lamps .


Chemical Reactions Analysis

Chemical derivatization is applied to vitamin D metabolites to increase the ionization efficiency, which is particularly important for very low abundant metabolites . Derivatization can also improve the selectivity of the LC separation . A wide variety of derivatization reagents has been reported in recent years .


Physical And Chemical Properties Analysis

Vitamin D3 is a group of fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate, and for many other biological effects . The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes .

Scientific Research Applications

Medical Imaging in Addiction Research

(-)-delta-9-Tetrahydrocannabinol (THC) has been studied using medical imaging techniques such as PET, SPECT, and fMRI. These methods are valuable for understanding the pharmacokinetics and pharmacodynamics of THC in the brain. For instance, THC's impact on brain function and its potential therapeutic use in treating conditions like Tourette syndrome have been explored using these imaging techniques (Giacomuzzi et al., 2010).

Cancer Treatment and Chemotherapy Management

Research has highlighted THC's role in palliative care for cancer patients, particularly its effectiveness in managing chemotherapy-induced nausea, vomiting, and neuropathic pain. THC, along with cannabidiol (CBD), shows promising results in improving the quality of life for cancer patients. Additionally, THC has potential applications in treating neurodegenerative diseases and alcohol addiction (Shah, Gupta, & Kumar, 2021).

Analgesic Properties

The analgesic (pain-relieving) properties of THC have been a focus of research. For instance, studies on THC-based microemulsions have shown significant antinociceptive activity, indicating potential for pain treatment applications (Lazzari et al., 2010).

Neuroprotective Effects

Research has explored THC's neuroprotective effects, such as in a mouse model of cerebral ischemia. THC was found to significantly decrease infarct volume, suggesting its potential as a neuroprotective agent. This effect is mediated through a temperature-dependent mechanism via the CB1 receptor (Hayakawa et al., 2007).

Implications in Chronic Cannabis Use

Studies have also investigated THC's effects in chronic cannabis users, revealing measurable THC concentrations in plasma even after days of abstinence. This finding suggests a potential mechanism for the residual neurocognitive impairment observed in chronic users and highlights the complexities in interpreting THC's long-term impact (Karschner et al., 2009).

Genomic and Proteomic Analysis

Finally, genomic and proteomic analyses of THC's effects on normal human astrocytes have been conducted. This research aims to understand the global molecular impacts of cannabinoids, with potential implications for various immune responses in the central nervous system (Bindukumar et al., 2008).

Safety And Hazards

Vitamin D3 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute Inhalation Toxicity - Dusts and Mists, and specific target organ toxicity - (repeated exposure). Target Organs are Kidney and Bone .

Future Directions

There is a growing awareness about vitamin D as a requirement for optimal health. Vitamin D3 is synthesized in the skin by a photochemical conversion of provitamin D3, but the necessary UVB rays are only emitted all year round in places that lie below a 35° latitude . Therefore, perspectives for a future production of vitamin D biofortified fruits, vegetables, and fish will be presented .

properties

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQFCXCEBYINGO-MVOYJBSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-delta-9-Thc (D3)

CAS RN

81586-39-2
Record name 81586-39-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Krämer, M Schäper, K Dücker… - Drug testing and …, 2021 - Wiley Online Library
Forensic toxicologists are frequently required to predict the time of last cannabis consumption. Several studies suggested the utility of minor cannabinoids as indicators of recent …
A Zhang, Q Wang, S Mo - Se pu= Chinese Journal of …, 2010 - europepmc.org
… Quantitative analysis was corrected by an isotope internal standard method using delta-9-THC-D3 as internal standard. Average recoveries for the target compounds varied from 68.0% …
Number of citations: 6 europepmc.org
N Fucci, VL Pascali - Therapeutic Drug Monitoring, 2016 - journals.lww.com
… The drug-free samples were spiked with standards to obtain 0.1, 0.2, 0.5, 1.0 ng/mg concentrations (Delta-9-THC d3 internal standards 0.2 ng/mg). A linear response over the whole …
Number of citations: 4 journals.lww.com
S PS Camargo, R HC Queiroz… - Current …, 2011 - ingentaconnect.com
… For the deuterated internal standard, a solution of 1,000 ng of Delta 9-THC-d3/mL of methanol was prepared from an ampule of 1 mL (Delta 9-THC-d3 1 µg/mL). All working solutions, (…
Number of citations: 0 www.ingentaconnect.com
AA Elian, J Hackett - Drug testing and analysis, 2014 - Wiley Online Library
… Initially, to 1 ml of urine was added delta-9-THC-d3 as internal standard. At the time of analysis, deuterated analogues of AM-2201 were not commercially available. This solution was …
AA Jairoun, SS Al-Hemyari, M Shahwan, B Ibrahim… - Cosmetics, 2021 - mdpi.com
… Calibration standards were prepared with a range of 2.0 to 50.0 µg/L for delta-9-THC and 10.0 to 200.0 µg/L for THCA with internal standards of 10.0 µg/L for delta-9-THC-D3 and 50.0 …
Number of citations: 6 www.mdpi.com
M Horne, KR Mastrianni, G Amick… - Journal of Forensic …, 2020 - Wiley Online Library
… Further, a comprehensive quantitative method would have forced the laboratory to use a SIM method and to purchase internal delta-9-THC-d3 standard, which is very expensive. Instead…
Number of citations: 5 onlinelibrary.wiley.com
JA Crippa, LC Pereira, LC Pereira… - Brazilian Journal of …, 2022 - SciELO Brasil
… For the deuterated IS, a solution of 1,000 ng A9-THC-d3/mL of methanol was prepared from an ampule of 1 mL (Delta 9-THC-d3, 1 μg/mL). …
Number of citations: 7 www.scielo.br
MA Neukamm, S Halter, V Auwärter, G Schmitt… - Forensic toxicology, 2023 - Springer
Purpose We report a case of a polydrug user who consumed various synthetic cannabinoids and fentanyl from a transdermal patch via a bucket bong. Toxicological results from …
Number of citations: 5 link.springer.com
S Houwing, BE Smink, SA Legrand… - Forensic science …, 2012 - Elsevier
… Parent ions (m/z 315.3 for THC and m/z 318.3 for Delta 9-THC-d3) and product ions (m/z 193.2 and 259.5 for THC and m/z 196.2 for Delta 9-THC-d3) were detected after collision. …
Number of citations: 14 www.sciencedirect.com

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